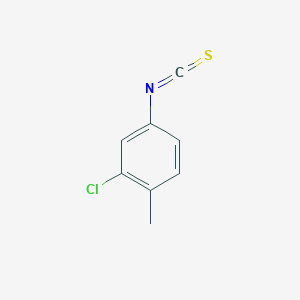

Isothiocyanate de 3-chloro-4-méthylphényle

Vue d'ensemble

Description

3-Chloro-4-methylphenyl isothiocyanate, also known as 2-chloro-4-isothiocyanato-1-methylbenzene, is an organic compound with the molecular formula C8H6ClNS. This compound is characterized by the presence of an isothiocyanate group attached to a chlorinated methylbenzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Applications De Recherche Scientifique

Introduction to 3-Chloro-4-methylphenyl isothiocyanate

3-Chloro-4-methylphenyl isothiocyanate (C8H6ClNS), also known as "CMPI," is a compound with significant applications in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Medicinal Chemistry

- Synthesis of Bioactive Compounds :

-

Anticancer Activity :

- Recent studies have explored CMPI's role in developing novel thiazolidine derivatives, which have shown promising cytotoxic effects against cancer cell lines, including MCF7 (breast cancer) and T24 (bladder cancer) cells. These derivatives demonstrated IC50 values indicating potent anti-proliferative activity, often surpassing standard chemotherapeutic agents like cisplatin .

Biological Research

- Enzyme Inhibition Studies :

- Proteomics Applications :

Environmental Chemistry

- Pesticide Development :

Synthesis and Evaluation of Thiazolidine Derivatives

A study focused on synthesizing thiazolidine derivatives from CMPI demonstrated effective methodologies for creating compounds that exhibited enhanced cytotoxicity against various cancer cell lines. The study involved using silica gel as a catalyst, which significantly improved reaction efficiency and yield . The results showed that certain derivatives had IC50 values lower than those of established drugs, indicating their potential as new therapeutic agents.

Antimicrobial Activity Assessment

Research evaluating the antimicrobial properties of CMPI-derived compounds revealed that several synthesized urea derivatives displayed notable activity against multiple bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance activity against specific pathogens .

Mécanisme D'action

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including proteins and enzymes .

Mode of Action

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions

Biochemical Pathways

Isothiocyanates are known to influence a variety of biochemical pathways, often through their interactions with proteins and enzymes .

Pharmacokinetics

The compound’s molecular weight of 18366 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

Isothiocyanates are known to have various biological effects, often related to their interactions with proteins and enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methylphenyl isothiocyanate. For example, the compound’s synthesis has been carried out under the protection of nitrogen and mild conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), which acts as an efficient desulfurating agent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanates often relies on the reaction of amines with thiophosgene or carbon disulfide. These methods are scalable and can produce isothiocyanates in good yields. the use of thiophosgene is limited due to its high toxicity and volatility .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, which can react with the isothiocyanate group.

Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed:

Comparaison Avec Des Composés Similaires

- 4-Methoxyphenyl isothiocyanate

- 4-Fluorophenyl isothiocyanate

- 3-Trifluoromethylphenyl isothiocyanate

Comparison: 3-Chloro-4-methylphenyl isothiocyanate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes. Compared to other isothiocyanates, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Activité Biologique

3-Chloro-4-methylphenyl isothiocyanate (C₈H₆ClNS) is an organic compound that has garnered interest in various fields, particularly in agricultural chemistry and pharmacology. This compound features a chloro group and an isothiocyanate functional group attached to a methyl-substituted phenyl ring, and it is characterized by its yellow to brown liquid form and pungent odor. Its molecular weight is approximately 183.66 g/mol, and it is classified as corrosive and an irritant, necessitating careful handling in laboratory environments.

Synthesis Methods

The synthesis of 3-chloro-4-methylphenyl isothiocyanate can be achieved through several methods, including:

- Direct reaction of chlorinated phenols with thiocyanates : This method involves reacting the chlorinated phenol with thiocyanate salts under controlled conditions.

- Substitution reactions : Utilizing various nucleophiles to replace the chlorine atom in the aromatic ring.

These versatile synthetic routes highlight the compound's potential for various applications in biological research and agricultural practices.

Biological Activities

3-Chloro-4-methylphenyl isothiocyanate exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing isothiocyanate groups can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that 3-chloro-4-methylphenyl isothiocyanate may possess comparable activity .

- Anticancer Properties : Research indicates that isothiocyanates can inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives with similar structures to 3-chloro-4-methylphenyl isothiocyanate exhibit potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Pesticidal Activity : This compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity against pests. The ability to disrupt pest physiology makes it a candidate for agricultural applications.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiourea-derived compounds, including those similar to 3-chloro-4-methylphenyl isothiocyanate. The results indicated significant inhibition against standard strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL for effective compounds .

- Anticancer Activity : In a comparative study of several isothiocyanates, compounds structurally related to 3-chloro-4-methylphenyl isothiocyanate were tested against MCF-7 cells, showing IC₅₀ values as low as 0.075 µM, indicating strong antiproliferative effects. These findings support the potential application of this compound in cancer therapy .

- Pesticide Development : Research has explored the use of isothiocyanates in developing environmentally friendly pesticides. The biological activity of compounds like 3-chloro-4-methylphenyl isothiocyanate suggests its utility in integrated pest management strategies due to its effectiveness against agricultural pests while minimizing chemical residues .

Comparative Analysis Table

| Compound | Biological Activity | IC₅₀ / MIC Values |

|---|---|---|

| 3-Chloro-4-methylphenyl isothiocyanate | Antimicrobial, Anticancer | MIC: 6.25 - 25 µg/mL; IC₅₀: 0.075 µM |

| Phenyl Isothiocyanate | Antimicrobial | MIC: 12.5 - 50 µg/mL |

| Benzyl Isothiocyanate | Anticancer | IC₅₀: 0.5 - 1 µM |

Propriétés

IUPAC Name |

2-chloro-4-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHTYDGCDDPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172833 | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-37-3 | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42J6H4VSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.